molecular formula C10H8F2N4O B1384562 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one CAS No. 123375-87-1

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one

Cat. No. B1384562
M. Wt: 238.19 g/mol
InChI Key: KGKOMQYZHYMRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C10H8F2N4O and a molecular weight of 238.19 .

Scientific Research Applications

Aminolysis Reactions

  • Aminolysis of Pyrimidin-4(3H)-one Derivatives: A study by Novakov et al. (2017) explored the aminolysis reactions of similar pyrimidin-4(3H)-one compounds. It was found that reactions with unshielded amines in a high dielectric permittivity medium were successful, indicating potential applications in synthetic organic chemistry (Novakov et al., 2017).

Hydrogen-Bonded Frameworks

  • Hydrogen-Bonded Frameworks in Pyrimidin-4(3H)-one Compounds: Rodríguez et al. (2007) investigated the molecular dimensions and hydrogen-bonded frameworks of 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one. This study highlights the potential of these compounds in understanding molecular interactions and electronic structures (Rodríguez et al., 2007).

Conversion into Amino- and Chloro-Pyrimidine Derivatives

  • Transformation into Amino- and Chloro-Derivatives: Botta et al. (1985) demonstrated the transformation of similar pyrimidinones into amino and chloro derivatives, suggesting applications in the development of new chemical entities (Botta et al., 1985).

Antiviral Activity

  • Non-Nucleoside Reverse Transcriptase Inhibitors: A study by Mai et al. (2005) on related pyrimidin-4(3H)-one derivatives found that they possess antiviral activity, specifically as non-nucleoside reverse transcriptase inhibitors, indicating potential therapeutic applications (Mai et al., 2005).

Dual Inhibition of Enzymes

  • Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Gangjee et al. (2009) synthesized derivatives as potential inhibitors of both thymidylate synthase and dihydrofolate reductase, suggesting applications in antitumor therapies (Gangjee et al., 2009).

properties

IUPAC Name

4-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOMQYZHYMRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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